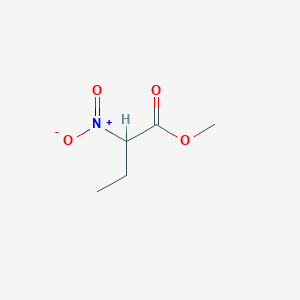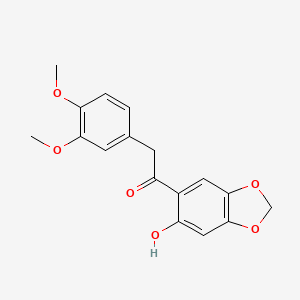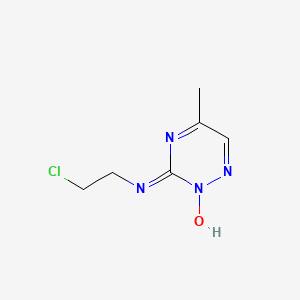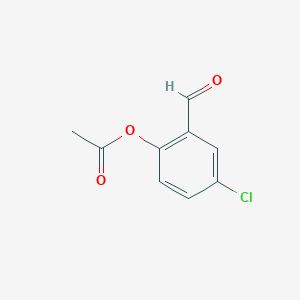![molecular formula C23H18O5 B14596659 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate CAS No. 61595-18-4](/img/structure/B14596659.png)
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate typically involves the reaction of naphthalene derivatives with phenylene diacetate under specific conditions. One common method involves the use of a linker mode approach under reflux conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature control and reaction times to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as microwave-assisted synthesis, which can offer advantages in terms of reaction speed and yield. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex aromatic compounds, while reduction reactions may produce simpler hydrocarbons. Substitution reactions can result in a wide variety of derivatives with different functional groups .
科学的研究の応用
4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in the study of biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals
作用機序
The mechanism by which 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate include:
Naphthalene derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical properties.
Phenylene diacetate derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of structural features, which confer unique chemical and physical properties. These properties make it particularly valuable for certain applications in scientific research and industry .
特性
CAS番号 |
61595-18-4 |
|---|---|
分子式 |
C23H18O5 |
分子量 |
374.4 g/mol |
IUPAC名 |
[3-acetyloxy-4-(3-naphthalen-1-ylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C23H18O5/c1-15(24)27-19-11-12-21(23(14-19)28-16(2)25)22(26)13-10-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3 |
InChIキー |
LZSNQDVISIHUAC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)


![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)



![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
